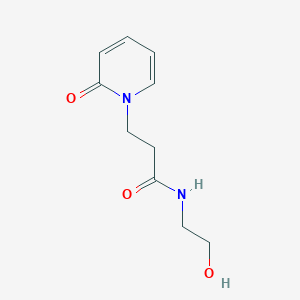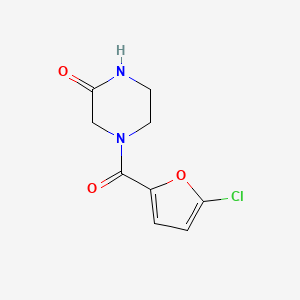
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol This compound features a piperazin-2-one core substituted with a 5-chlorofuran-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-chlorofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the piperazin-2-one ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chlorofuran-2-carbonyl)piperazine: Similar structure but lacks the carbonyl group on the piperazine ring.
5-Chlorofuran-2-carboxylic acid: Contains the furan ring with a carboxylic acid group instead of the piperazin-2-one moiety.
Uniqueness
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one is unique due to the presence of both the piperazin-2-one ring and the 5-chlorofuran-2-carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
4-(5-chlorofuran-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-2-1-6(15-7)9(14)12-4-3-11-8(13)5-12/h1-2H,3-5H2,(H,11,13) |
InChI Key |
WGFPWUUPQLKJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


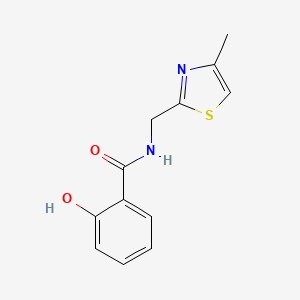
![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)
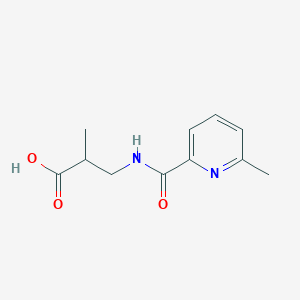
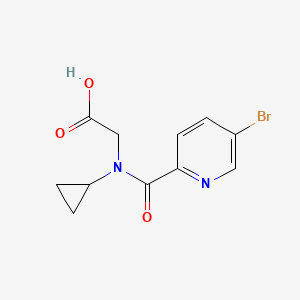
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
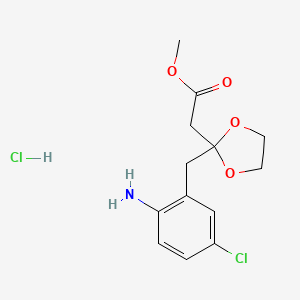
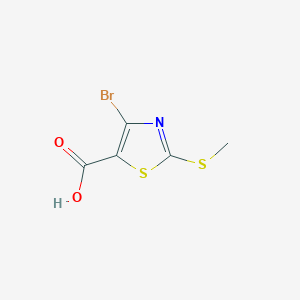

![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)
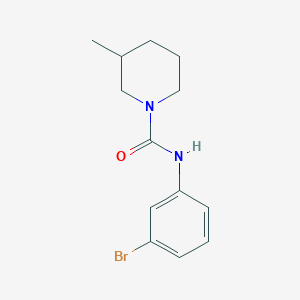
![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)
